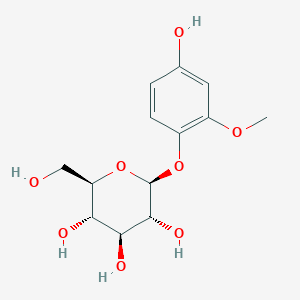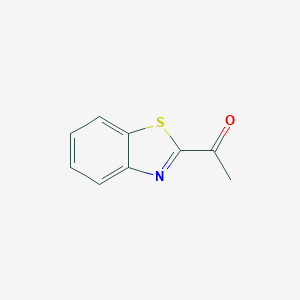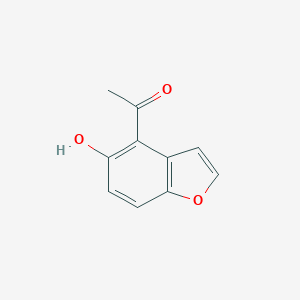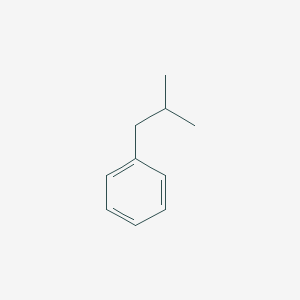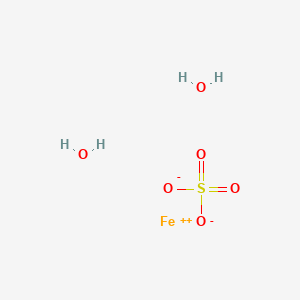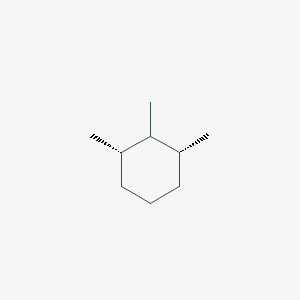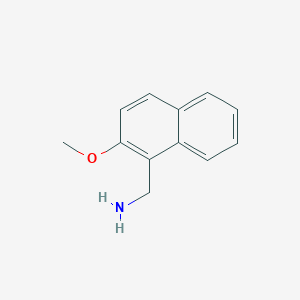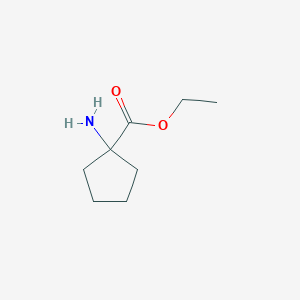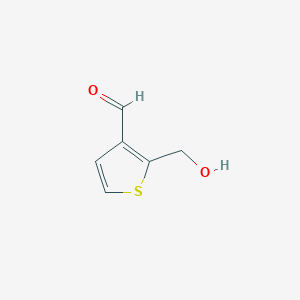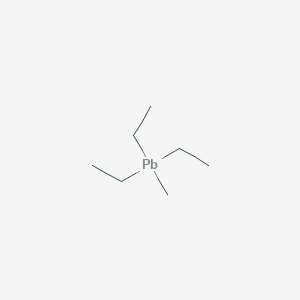
Triethylmethyllead
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylmethyllead (TEML) is a highly toxic organometallic compound that was widely used as an anti-knock agent in gasoline during the 20th century. TEML is a colorless liquid with a sweet odor and is highly volatile. It is known to cause severe health hazards to humans and the environment, leading to its eventual ban in many countries.
Mécanisme D'action
Triethylmethyllead is known to inhibit the function of the enzyme delta-aminolevulinic acid dehydratase (ALAD), which is involved in heme synthesis. The inhibition of ALAD leads to the accumulation of delta-aminolevulinic acid (ALA) in the body, which is toxic to the nervous system. Triethylmethyllead also disrupts the function of calcium channels in the brain, leading to neurotoxicity.
Effets Biochimiques Et Physiologiques
Triethylmethyllead exposure has been linked to a range of biochemical and physiological effects. These include damage to the nervous system, reproductive system, and immune system. Triethylmethyllead exposure has also been linked to increased blood pressure, decreased kidney function, and increased risk of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Triethylmethyllead is a useful compound for toxicological studies due to its high toxicity and ability to mimic the effects of lead exposure. However, its high toxicity also poses a risk to researchers and requires strict safety protocols to be in place. Triethylmethyllead is also highly volatile, which can make it difficult to handle and store.
Orientations Futures
Future research on Triethylmethyllead should focus on developing new methods for the detection and quantification of Triethylmethyllead in the environment. The development of new analytical techniques will help to better understand the extent of Triethylmethyllead contamination and its impact on human health and the environment. In addition, future studies should investigate the long-term effects of Triethylmethyllead exposure and the potential for Triethylmethyllead to cause epigenetic changes. Finally, research should focus on developing new treatments for Triethylmethyllead poisoning and identifying new biomarkers for Triethylmethyllead exposure.
Conclusion
Triethylmethyllead is a highly toxic organometallic compound that has been widely used as an anti-knock agent in gasoline. It is known to cause severe health hazards to humans and the environment, leading to its eventual ban in many countries. Triethylmethyllead has been extensively studied in scientific research, particularly in the field of toxicology. It has been used as a model compound to study the toxic effects of lead on the human body. Triethylmethyllead exposure has been linked to a range of biochemical and physiological effects, including damage to the nervous system, reproductive system, and immune system. Future research on Triethylmethyllead should focus on developing new methods for the detection and quantification of Triethylmethyllead in the environment, investigating the long-term effects of Triethylmethyllead exposure, and developing new treatments for Triethylmethyllead poisoning.
Méthodes De Synthèse
Triethylmethyllead can be synthesized through the reaction of methylmagnesium iodide with triethyllead chloride. The reaction is carried out in anhydrous diethyl ether and requires strict control of temperature and pressure. The resulting product is purified through fractional distillation to obtain pure Triethylmethyllead.
Applications De Recherche Scientifique
Triethylmethyllead has been studied extensively in scientific research, particularly in the field of toxicology. It has been used as a model compound to study the toxic effects of lead on the human body. Triethylmethyllead has also been used in studies investigating the effects of lead on the nervous system, reproductive system, and immune system. In addition, Triethylmethyllead has been used in studies investigating the transport and distribution of lead in the body.
Propriétés
Numéro CAS |
1762-28-3 |
|---|---|
Nom du produit |
Triethylmethyllead |
Formule moléculaire |
C7H18Pb |
Poids moléculaire |
309 g/mol |
Nom IUPAC |
triethyl(methyl)plumbane |
InChI |
InChI=1S/3C2H5.CH3.Pb/c3*1-2;;/h3*1H2,2H3;1H3; |
Clé InChI |
KGFRUGHBHNUHOS-UHFFFAOYSA-N |
SMILES |
CC[Pb](C)(CC)CC |
SMILES canonique |
CC[Pb](C)(CC)CC |
Point d'ébullition |
70 °C at 15 mm Hg |
Color/Form |
Colorless liquid |
Densité |
1.71 g/cu cm at 20 °C |
Autres numéros CAS |
1762-28-3 |
Pictogrammes |
Acute Toxic; Health Hazard |
Solubilité |
In water, 1.9 mg/L at 25 °C (est) |
Pression de vapeur |
1.3 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



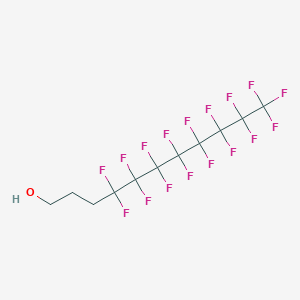
![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)
